molecular formula C18H22N6O3S B2866944 5-((4-Ethylpiperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851969-17-0

5-((4-Ethylpiperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2866944
CAS No.: 851969-17-0
M. Wt: 402.47
InChI Key: OFYZKRCPKARWKX-UHFFFAOYSA-N
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Description

5-((4-Ethylpiperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure combining a thiazole ring, a triazole ring, and a piperazine moiety, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Ethylpiperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone under basic conditions.

    Construction of the Triazole Ring: Using a cyclization reaction involving hydrazine derivatives.

    Introduction of the Piperazine Moiety: Through nucleophilic substitution reactions.

    Final Assembly: Coupling the intermediate compounds with 4-nitrobenzyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    Purification Techniques: Such as recrystallization, chromatography, and distillation to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amines.

    Reduction: The nitro group can be reduced to an amine using

Properties

IUPAC Name

5-[(4-ethylpiperazin-1-yl)-(4-nitrophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O3S/c1-3-21-8-10-22(11-9-21)15(13-4-6-14(7-5-13)24(26)27)16-17(25)23-18(28-16)19-12(2)20-23/h4-7,15,25H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYZKRCPKARWKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(C2=CC=C(C=C2)[N+](=O)[O-])C3=C(N4C(=NC(=N4)C)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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